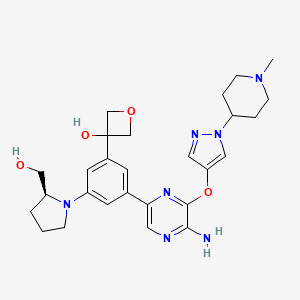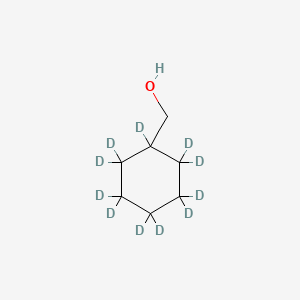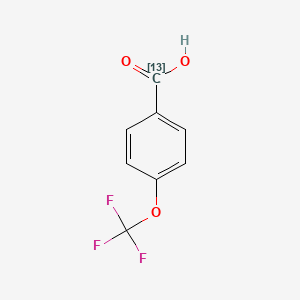
Exatecan Intermediate 4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan Intermediate 4 (dihydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. It is primarily used for research in a variety of cancers, including ovarian, lung, and breast cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Exatecan Intermediate 4 (dihydrochloride) is typically synthesized through a series of chemical reactions involving the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Exatecan Intermediate 4 (dihydrochloride) involves large-scale chemical synthesis using automated reactors and purification systems. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Exatecan Intermediate 4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Exatecan Intermediate 4 (dihydrochloride) that are used in further synthesis steps to produce Exatecan and other related compounds .
Wissenschaftliche Forschungsanwendungen
Exatecan Intermediate 4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Exatecan and other camptothecin analogs.
Biology: The compound is used in studies to understand the mechanisms of DNA interaction and tumor inhibition.
Medicine: Exatecan Intermediate 4 (dihydrochloride) is used in the development of anticancer drugs and in preclinical and clinical trials to evaluate their efficacy.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Exatecan and related drugs
Wirkmechanismus
Exatecan Intermediate 4 (dihydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. This interaction leads to the formation of DNA-topoisomerase I cleavage complexes, which cause DNA damage and ultimately result in the inhibition of tumor cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Exatecan Intermediate 4 (dihydrochloride) is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Topotecan: Another camptothecin analog used as an anticancer agent.
Irinotecan: A camptothecin derivative used in cancer treatment.
SN-38: The active metabolite of Irinotecan, which also inhibits topoisomerase I
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
Eigenschaften
Molekularformel |
C11H15Cl2FN2O |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |
InChI |
InChI=1S/C11H13FN2O.2ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;;/h4,8H,2-3,13-14H2,1H3;2*1H |
InChI-Schlüssel |
LIONDNIEZAYMRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


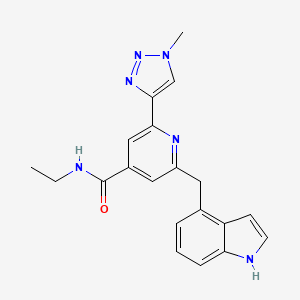
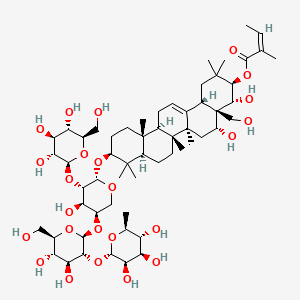
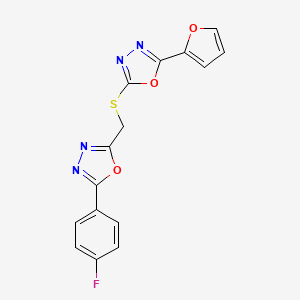
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
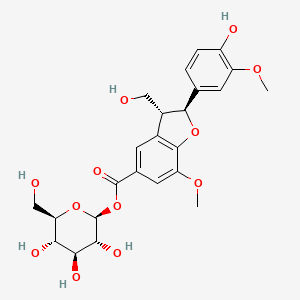
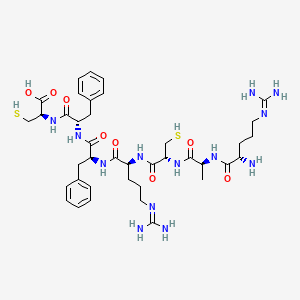
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
